tert-Butyl 8-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-(4-methylpiperidine-1-carbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-15-7-10-25(11-8-15)21(27)16-5-6-19-17(13-16)18-14-26(12-9-20(18)24-19)22(28)29-23(2,3)4/h5-6,13,15,24H,7-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQRPBJXYGOMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC4=C3CN(CC4)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 8-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (CAS No. 910797-04-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
- Molecular Formula : C23H31N3O3
- Molecular Weight : 397.51 g/mol
- CAS Number : 910797-04-5
- Purity : Information regarding purity is variable across suppliers and should be confirmed prior to use.
The compound's biological activity is largely attributed to its structural features, which allow it to interact with various biological targets. Preliminary studies suggest that it may exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been noted for its potential to inhibit acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease (AD) .
- Neuroprotective Effects : In vitro studies have indicated that this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides .
Table 1: Biological Activity Summary
Case Studies
Several studies have explored the efficacy of related compounds with similar structures and mechanisms:
- Alzheimer’s Disease Models : Research using scopolamine-induced models demonstrated that compounds similar to this compound can reduce Aβ levels significantly when compared to control groups treated with standard medications like galantamine .
- Inflammatory Response Modulation : The activation of Toll-like receptor 4 (TLR4) by Aβ aggregates leads to an inflammatory response in astrocytes, which this compound appears to mitigate through its protective effects on cell viability and reduction of pro-inflammatory cytokines .
Discussion
The biological activity of this compound suggests that it may serve as a promising candidate for further development in treating neurodegenerative diseases. Its ability to inhibit key enzymes involved in AD pathology and protect neuronal cells from toxic insults highlights its potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Most analogs exhibit high yields (82–90%), suggesting efficient synthetic routes for tert-butyl carbamate derivatives .
- Substituent Effects : Halogenated derivatives (e.g., 8d) show higher melting points (177–178°C) compared to alkyl or methoxy analogs, likely due to increased molecular symmetry and intermolecular interactions .
- Unique Feature of Target Compound : The 4-methylpiperidine-1-carbonyl group introduces a bulky, nitrogen-containing substituent, which may enhance solubility in polar solvents or modulate receptor binding in biological systems.
Spectroscopic and Analytical Data
- IR Spectroscopy : Analogs show characteristic C=O stretches near 1,665 cm⁻¹ (tert-butyl carbamate) and aromatic C-H stretches around 3,000 cm⁻¹ . The target compound’s IR spectrum would likely display additional peaks for the amide C=O (∼1,650–1,700 cm⁻¹) and piperidine C-N stretches.
- NMR Spectroscopy : Methyl groups in analogs (e.g., 8b) resonate at δ 2.44 ppm, while aromatic protons appear between δ 6.97–7.81 ppm . The 4-methylpiperidine moiety in the target compound would exhibit distinct peaks for piperidine protons (δ 1.2–3.0 ppm) and carbonyl-linked CH2 groups.
- Mass Spectrometry : HRMS data for analogs confirm molecular formulas (e.g., 8b: [M+H]+ 287.1754) . The target compound’s molecular weight would exceed 400 g/mol, with fragmentation patterns reflecting the piperidine-carbamate linkage.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what are critical purification steps?
Answer:
The synthesis of tert-butyl-protected pyridoindole derivatives typically involves Boc protection of the nitrogen atom in the tetrahydro-pyridoindole core, followed by functionalization at the 8-position. For example:
- Step 1: Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like DIPEA (N,N-diisopropylethylamine) at 0°C to room temperature under nitrogen .
- Step 2: Introduction of the 4-methylpiperidine-1-carbonyl group via coupling reagents (e.g., HATU or EDCI) in anhydrous DMF.
Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) and NMR .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and piperidine/indole ring connectivity .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+).
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in intermediates, as demonstrated for related piperidine-carboxylate derivatives .
Advanced: How can reaction yields be optimized for the 4-methylpiperidine coupling step?
Answer:
- Solvent Selection: Use anhydrous DMF or THF to minimize hydrolysis of active intermediates.
- Catalyst Screening: Test coupling agents (e.g., HATU vs. EDCI) with additives like HOAt for improved efficiency.
- Temperature Control: Conduct reactions at 0–5°C to suppress side reactions (e.g., racemization).
- Real-Time Monitoring: Employ LC-MS to track reaction progress and adjust stoichiometry dynamically .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Core Modifications: Replace the pyridoindole scaffold with pyrazolo[4,3-c]pyridine (as in ) to assess rigidity effects.
- Substituent Variation: Introduce halogenated or methoxy groups at the indole 5-position (see ) to evaluate electronic impacts on target binding.
- Biological Assays: Use enzyme inhibition assays (e.g., kinase profiling) and cellular viability tests to correlate structural changes with activity .
Basic: What safety precautions are critical during handling?
Answer:
- Acute Toxicity: Classified under Category 4 (oral, dermal, inhalation) per EU-GHS/CLP. Use fume hoods, nitrile gloves, and respiratory protection if dust is generated .
- Storage: Store at 2–8°C in sealed containers under nitrogen to prevent degradation .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How should conflicting toxicity data from different SDS be resolved?
Answer:
- Data Reconciliation: Compare hazard classifications across SDS (e.g., acute toxicity in vs. ) and prioritize studies with OECD GLP compliance.
- In Silico Prediction: Use tools like ADMET Predictor™ to estimate LD50 and cross-validate with experimental data.
- In-House Testing: Conduct acute toxicity assays (e.g., OECD 423) on synthesized batches to verify safety thresholds .
Advanced: What computational strategies can predict binding modes with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of homologous targets (e.g., kinase domains) to model interactions of the 4-methylpiperidine moiety.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the Boc group in hydrophobic pockets.
- QSAR Modeling: Build regression models using descriptors like logP and polar surface area from analogs in .
Advanced: How does the compound’s stability vary under acidic/basic conditions?
Answer:
- Acidic Conditions: The Boc group hydrolyzes rapidly below pH 3 (e.g., in TFA/DCM), releasing the free amine. Monitor by TLC .
- Basic Conditions: Stable in pH 7–9 but may degrade in strong bases (pH >10) due to ester cleavage.
- Thermal Stability: Store below 25°C; DSC analysis shows decomposition onset at ~150°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
